

An In-depth Technical Guide to Biotin-PEG36-acid (CAS: 948595-11-7)

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Compound of Interest

Compound Name: Biotin-PEG36-acid

Cat. No.: B8114255

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG36-acid is a high-purity, heterobifunctional linker molecule that combines the strong and specific binding affinity of biotin for avidin and streptavidin with a long, hydrophilic polyethylene glycol (PEG) spacer.^{[1][2][3]} The terminal carboxylic acid group allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules.^{[3][4]} This unique combination of features makes it a versatile tool in various research and development applications, including bioconjugation, drug delivery, diagnostics, and the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras). The extended PEG36 chain enhances the water solubility of the conjugate, reduces steric hindrance, and minimizes non-specific binding.

Physicochemical Properties

The following table summarizes the key quantitative data for **Biotin-PEG36-acid**.

Property	Value	Reference(s)
CAS Number	948595-11-7	
Molecular Formula	C85H165N3O40S	
Molecular Weight	1901.3 g/mol	
Purity	≥95% - 98%	
Solubility	Water, DMSO	
Appearance	White to off-white solid	N/A
Storage Conditions	-20°C, keep in dry and avoid sunlight	

Core Applications and Methodologies

The primary utility of **Biotin-PEG36-acid** lies in its ability to biotinylate molecules of interest, thereby enabling their detection, purification, and targeting through the high-affinity biotin-streptavidin interaction.

Biotinylation of Proteins and Peptides

The carboxylic acid moiety of **Biotin-PEG36-acid** can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. This is typically achieved through the formation of an N-hydroxysuccinimide (NHS) ester intermediate.

This protocol outlines the general steps for conjugating **Biotin-PEG36-acid** to a protein containing primary amines.

Materials:

- **Biotin-PEG36-acid**
- N-hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

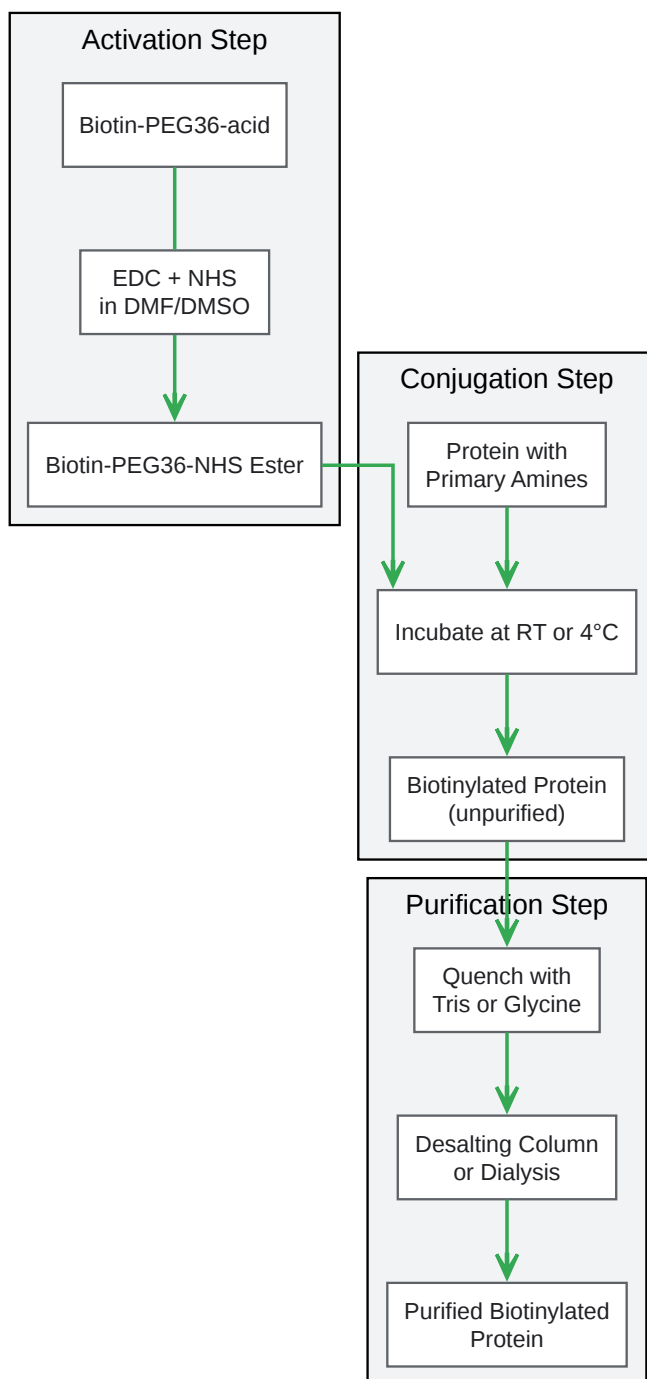
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
- Desalting column or dialysis cassette for purification

Procedure:

- Preparation of Activated **Biotin-PEG36-acid** (NHS Ester):
 - Dissolve **Biotin-PEG36-acid**, NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF or DMSO.
 - Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester of **Biotin-PEG36-acid**.
- Protein Biotinylation:
 - Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
 - Add the activated Biotin-PEG36-NHS ester solution to the protein solution. A 10-20 fold molar excess of the biotin reagent over the protein is a common starting point, but the optimal ratio should be determined empirically.
 - Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
- Quenching the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.
 - Incubate for an additional 30 minutes at room temperature.
- Purification of the Biotinylated Protein:

- Remove excess, unreacted biotin reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
- Characterization:
 - Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA or Bradford).
 - The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Workflow for Protein Biotinylation using Biotin-PEG36-acid

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Caption: Protein biotinylation workflow.

Affinity-Based Purification: Pull-Down Assays

Biotinylated proteins can be used as "bait" to capture interacting "prey" proteins from a complex mixture like a cell lysate. The biotinylated bait is immobilized on streptavidin-coated beads, which are then incubated with the lysate. After washing away non-specific binders, the interacting proteins are eluted and identified.

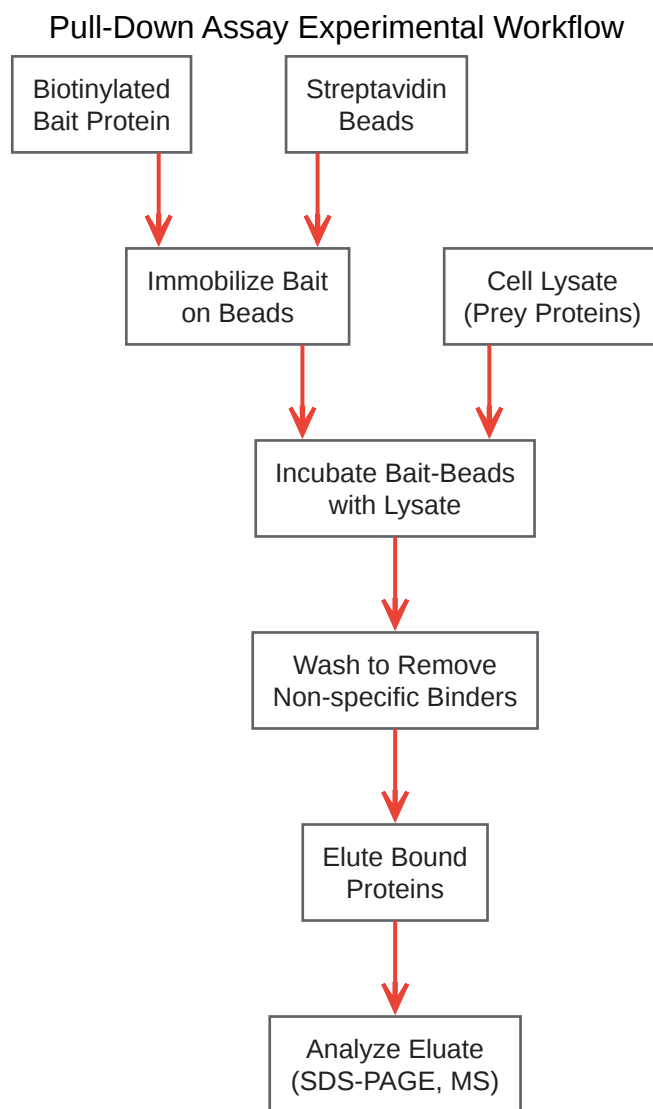
Materials:

- Purified protein biotinylated with **Biotin-PEG36-acid** (bait)
- Streptavidin-coated magnetic beads or agarose resin
- Cell lysate containing potential interacting proteins (prey)
- Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., high salt, low pH, or buffer containing free biotin)
- Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

- Bead Preparation:
 - Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
 - Wash the beads two to three times with Binding/Wash Buffer to remove preservatives. Use a magnetic rack or centrifugation to pellet the beads between washes.
- Immobilization of Biotinylated Bait:
 - Resuspend the washed beads in Binding/Wash Buffer.
 - Add the biotinylated bait protein to the bead suspension. The optimal amount of bait should be determined empirically.

- Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.
- Binding of Prey Proteins:
 - Pellet the beads and discard the supernatant containing unbound bait.
 - Wash the beads with Binding/Wash Buffer to remove any non-immobilized bait.
 - Add the cell lysate (prey) to the beads.
 - Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
- Washing:
 - Pellet the beads and collect the supernatant (this is the "flow-through" and can be saved for analysis).
 - Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
- Elution:
 - Add Elution Buffer to the beads and incubate to release the bound proteins.
 - Pellet the beads and collect the supernatant, which contains the eluted prey proteins.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected interacting protein. For unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.



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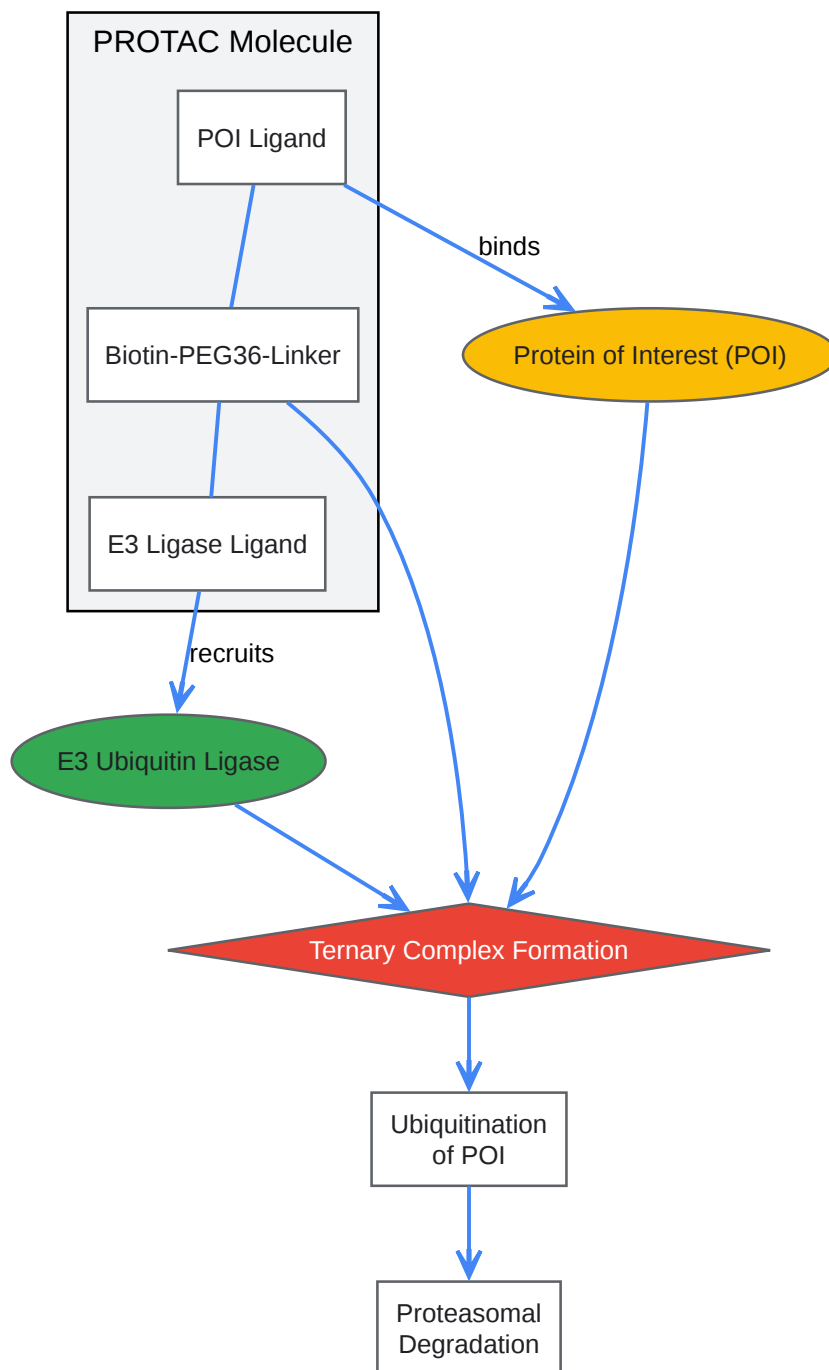
Caption: Pull-down assay workflow.

PROTAC Development

Biotin-PEG36-acid can serve as a versatile linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The PEG linker physically separates the POI-binding and E3 ligase-binding moieties, and its length and composition are critical for the formation of a stable ternary complex. The biotin handle can be used for purification and in vitro assays.

Role of Biotin-PEG Linker in a PROTAC

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Caption: PROTAC mechanism with a biotin-PEG linker.

The Biotin-Streptavidin Interaction

The utility of **Biotin-PEG36-acid** is fundamentally based on the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin). This interaction is one of the strongest known in nature, with a dissociation constant (K_d) in the femtomolar range. The bond forms rapidly and is resistant to extremes of pH, temperature, and denaturing agents, making it a reliable tool for a wide range of biochemical assays.

Caption: Biotin-streptavidin tetrameric complex.

Conclusion

Biotin-PEG36-acid is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure, high purity, and the unique properties conferred by the long PEG spacer make it an invaluable reagent for the biotinylation of biomolecules. The ability to impart water solubility, reduce steric hindrance, and enable strong and specific interactions through the biotin-streptavidin system facilitates a wide range of applications, from fundamental protein interaction studies to the development of targeted therapeutics. The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for the effective utilization of **Biotin-PEG36-acid** in the laboratory.

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